Cas no 478066-41-0 (Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl-)

Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl- is a heterocyclic compound featuring a fused imidazole-thiazole core with a carboxamide functional group. This structure confers notable chemical stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. The N,6-dimethyl substitution enhances its lipophilicity, which can improve bioavailability in drug development applications. Its rigid bicyclic framework offers a versatile scaffold for further derivatization, enabling the synthesis of targeted bioactive molecules. The compound’s well-defined structure and purity make it suitable for use in high-precision synthetic routes, particularly in the development of kinase inhibitors or antimicrobial agents. Its consistent performance in reactions underscores its reliability as a building block in medicinal chemistry.
Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl- structure
478066-41-0 structure
Product name:Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl-
CAS No:478066-41-0
MF:C8H9N3OS
Molecular Weight:195.241559743881
MDL:MFCD02083137
CID:5232167

Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl- 化学的及び物理的性質

名前と識別子

    • Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl-
    • MDL: MFCD02083137
    • インチ: 1S/C8H9N3OS/c1-5-6(7(12)9-2)11-3-4-13-8(11)10-5/h3-4H,1-2H3,(H,9,12)
    • InChIKey: KGJSFMMKUZUIFP-UHFFFAOYSA-N
    • SMILES: S1C=CN2C(C(NC)=O)=C(C)N=C12

Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00912383-1g
N,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide
478066-41-0 90%
1g
¥2401.0 2024-04-18
abcr
AB297803-100mg
N,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide; .
478066-41-0
100mg
€283.50 2024-06-09
abcr
AB297803-100 mg
N,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide; .
478066-41-0
100mg
€221.50 2023-04-26
Ambeed
A931011-1g
N,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide
478066-41-0 90%
1g
$350.0 2023-03-11

Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl- 関連文献

Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl-に関する追加情報

Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl- (CAS No. 478066-41-0): An Overview

Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl- (CAS No. 478066-41-0) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazothiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

The imidazothiazole scaffold is characterized by a fused ring system consisting of an imidazole ring and a thiazole ring. The presence of the carboxamide functional group and the dimethyl substitutions at specific positions contribute to the compound's unique chemical and biological properties. These structural features make Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl- an attractive candidate for various pharmaceutical applications.

Recent studies have highlighted the potential of imidazothiazoles in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that imidazothiazoles exhibit potent antifungal activity against a range of clinically relevant fungal pathogens. The researchers found that compounds with a carboxamide moiety, such as Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl-, were particularly effective in inhibiting fungal growth.

In addition to their antifungal properties, imidazothiazoles have also shown promise in cancer research. A 2022 study in the European Journal of Medicinal Chemistry reported that certain imidazothiazoles, including Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl-, exhibited significant cytotoxic activity against various cancer cell lines. The study suggested that the dimethyl substitutions at specific positions on the imidazothiazole scaffold may enhance the compound's ability to induce apoptosis in cancer cells.

The synthesis of Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl- involves several well-established chemical reactions. One common synthetic route involves the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone to form the imidazothiazole core. Subsequent functionalization steps can introduce the desired substituents, such as the carboxamide and dimethyl groups. This synthetic approach allows for the preparation of a wide range of analogs with varying substituents, enabling researchers to explore structure-activity relationships (SAR) and optimize the compound's biological properties.

The pharmacological profile of Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl- has been extensively studied using both in vitro and in vivo models. In vitro assays have demonstrated that this compound exhibits high selectivity towards target pathogens or cancer cells while showing minimal cytotoxicity towards normal cells. In vivo studies have further confirmed these findings, with animal models showing promising results in terms of efficacy and safety.

One of the key challenges in developing imidazothiazoles as therapeutic agents is their bioavailability and pharmacokinetic properties. Researchers are actively working on optimizing these aspects through various strategies, such as prodrug design and nanoparticle formulations. For example, a recent study published in Drug Delivery & Translational Research explored the use of lipid nanoparticles to enhance the oral bioavailability and tissue distribution of imidazothiazoles, including Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl-.

In conclusion, Imidazo[2,1-b]thiazole-5-carboxamide, N,6-dimethyl- (CAS No. 478066-41-0) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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